[(But-3-yn-1-yl)(methyl)sulfamoyl]amine
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Overview
Description
[(But-3-yn-1-yl)(methyl)sulfamoyl]amine is an organic compound that contains a sulfamoyl group attached to a but-3-yn-1-yl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(But-3-yn-1-yl)(methyl)sulfamoyl]amine typically involves the reaction of but-3-yn-1-amine with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(But-3-yn-1-yl)(methyl)sulfamoyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(But-3-yn-1-yl)(methyl)sulfamoyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(But-3-yn-1-yl)(methyl)sulfamoyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the but-3-yn-1-yl group can participate in covalent bonding with nucleophilic residues in the target protein, further enhancing its inhibitory effects.
Comparison with Similar Compounds
[(But-3-yn-1-yl)(methyl)sulfamoyl]amine can be compared with other similar compounds, such as:
[(2-methylbut-3-yn-2-yl)sulfamoyl]amine: Similar structure but with a different alkyl group.
[(But-3-yn-1-yl)(ethyl)sulfamoyl]amine: Similar structure but with an ethyl group instead of a methyl group.
[(But-3-yn-1-yl)(propyl)sulfamoyl]amine: Similar structure but with a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C5H10N2O2S |
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Molecular Weight |
162.21 g/mol |
IUPAC Name |
4-[methyl(sulfamoyl)amino]but-1-yne |
InChI |
InChI=1S/C5H10N2O2S/c1-3-4-5-7(2)10(6,8)9/h1H,4-5H2,2H3,(H2,6,8,9) |
InChI Key |
JDGJKECEOZLGJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#C)S(=O)(=O)N |
Origin of Product |
United States |
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